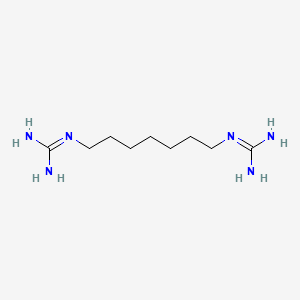

N-(7-Guanidino-heptyl)-guanidine

Description

- N1,N7-Bisguanyl-1,7-diaminoheptane (GC7) is a compound with the chemical formula C10H28N8 .

- It is a potent inhibitor of deoxyhypusine synthase (DHS) , an enzyme involved in post-translational modification of proteins.

- Specifically, GC7 inhibits the conversion of a single lysine residue to hypusine in translation initiation factor 5A (eIF5A), a process critical for protein synthesis and cell growth .

Properties

Molecular Formula |

C9H22N6 |

|---|---|

Molecular Weight |

214.31 g/mol |

IUPAC Name |

2-[7-(diaminomethylideneamino)heptyl]guanidine |

InChI |

InChI=1S/C9H22N6/c10-8(11)14-6-4-2-1-3-5-7-15-9(12)13/h1-7H2,(H4,10,11,14)(H4,12,13,15) |

InChI Key |

OEYZRZQNTMPUOQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCN=C(N)N)CCCN=C(N)N |

Origin of Product |

United States |

Preparation Methods

- Synthetic routes for GC7 involve guanylation of 1,7-diaminoheptane.

- The reaction typically uses guanidine reagents and appropriate solvents under controlled conditions.

- Industrial production methods may vary, but the key step remains the guanylation of the diamine precursor.

Chemical Reactions Analysis

- GC7 does not undergo extensive chemical reactions due to its specific role as a DHS inhibitor.

- it competitively binds to the active site of DHS, preventing hypusine formation in eIF5A.

- Common reagents used in its synthesis include guanidine derivatives and organic solvents.

Scientific Research Applications

Cancer Research: GC7 has shown promise as an anticancer agent. By inhibiting eIF5A, it suppresses cell proliferation and induces apoptosis in cancer cells.

Antiviral Activity: GC7 inhibits viral replication by affecting eIF5A-dependent processes.

Neuroprotection: Some studies suggest that GC7 may protect against neurodegenerative diseases by modulating protein synthesis.

Other Applications: Research is ongoing to explore its potential in other areas, such as inflammation and metabolic disorders.

Mechanism of Action

- GC7’s primary mechanism lies in inhibiting DHS, which is essential for hypusine modification of eIF5A.

- By disrupting this process, GC7 affects protein synthesis, cell cycle progression, and cell survival.

- Molecular targets include eIF5A and downstream pathways related to translation regulation.

Comparison with Similar Compounds

- GC7 stands out due to its specific inhibition of DHS.

- Similar compounds include other inhibitors targeting eIF5A or related pathways, but none match GC7’s efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.